2-Carboxy-5-nitrobenzene-1-diazonium chloride
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Overview
Description
2-Carboxy-5-nitrobenzene-1-diazonium chloride is an aromatic diazonium salt with a nitro group and a carboxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Carboxy-5-nitrobenzene-1-diazonium chloride can be synthesized through the diazotization of 2-carboxy-5-nitroaniline. The process involves treating 2-carboxy-5-nitroaniline with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts like this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure safety and maximize yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-5-nitrobenzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium ion can couple with phenols, amines, and other aromatic compounds to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Coupling Reactions: These reactions often require alkaline conditions and are performed at low temperatures to prevent decomposition of the diazonium salt.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are valuable as dyes and pigments.
Scientific Research Applications
2-Carboxy-5-nitrobenzene-1-diazonium chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Carboxy-5-nitrobenzene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo substitution or coupling reactions, leading to the formation of various products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it a good leaving group .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the carboxyl and nitro groups.
4-Nitrobenzenediazonium chloride: Contains a nitro group but lacks the carboxyl group.
2-Carboxybenzenediazonium chloride: Contains a carboxyl group but lacks the nitro group.
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
64346-73-2 |
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Molecular Formula |
C7H4ClN3O4 |
Molecular Weight |
229.58 g/mol |
IUPAC Name |
2-carboxy-5-nitrobenzenediazonium;chloride |
InChI |
InChI=1S/C7H3N3O4.ClH/c8-9-6-3-4(10(13)14)1-2-5(6)7(11)12;/h1-3H;1H |
InChI Key |
UKIJXKLXLBJLJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+]#N)C(=O)O.[Cl-] |
Origin of Product |
United States |
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